
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 4-fluoro-9-acridinylamino group and a methoxy group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acridine Derivative: The initial step involves the synthesis of the 4-fluoro-9-acridinylamine derivative. This can be achieved through the nitration of acridine followed by reduction and fluorination.
Coupling Reaction: The acridine derivative is then coupled with a methoxy-substituted phenylamine under specific conditions to form the intermediate compound.
Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide derivative.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and fluoro groups can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like bromine, chlorine, and nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and acridine derivatives.
科学的研究の応用
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
作用機序
The mechanism of action of Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting the replication process. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their function. These interactions lead to the compound’s biological effects, including its potential anticancer activity.
類似化合物との比較
Similar Compounds
- Methanesulfonamide, N-(3-(dimethylamino)-4-((4-fluoro-9-acridinyl)amino)phenyl)-
- Methanesulfonanilide, 4’-((4-fluoro-9-acridinyl)amino)-3’-methoxy-
Uniqueness
Methanesulfonamide, N-(4-((4-fluoro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the monohydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
76708-66-2 |
|---|---|
分子式 |
C21H19ClFN3O3S |
分子量 |
447.9 g/mol |
IUPAC名 |
N-[4-[(4-fluoroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18FN3O3S.ClH/c1-28-19-12-13(25-29(2,26)27)10-11-18(19)24-20-14-6-3-4-9-17(14)23-21-15(20)7-5-8-16(21)22;/h3-12,25H,1-2H3,(H,23,24);1H |
InChIキー |
IESYCUSBGKBUON-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



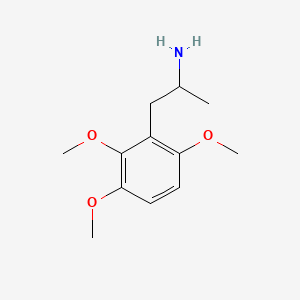


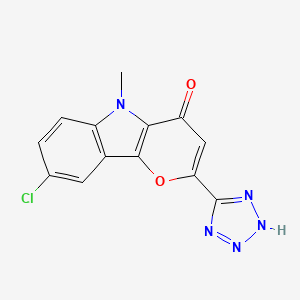
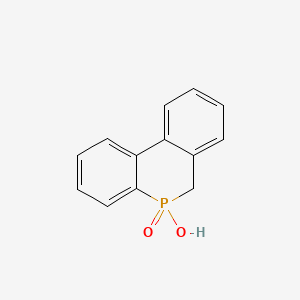



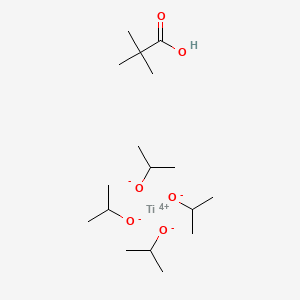
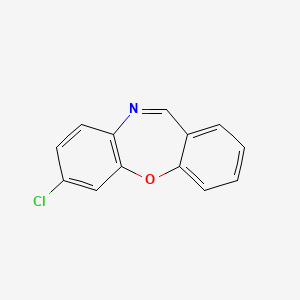
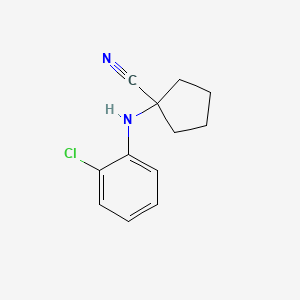
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)

